molecular formula C27H25FN4O4 B2608759 N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-99-0

N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2608759
CAS No.: 941954-99-0
M. Wt: 488.519
InChI Key: DDBOGGQYMPHYLM-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a furan-2-carbonyl-piperazine moiety at the 2-position and a 4-fluorobenzyl-acetamide group at the 8-oxy position. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the quinoline and furan systems contribute to π-π stacking and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4/c28-21-9-6-19(7-10-21)17-29-25(33)18-36-22-4-1-3-20-8-11-24(30-26(20)22)31-12-14-32(15-13-31)27(34)23-5-2-16-35-23/h1-11,16H,12-15,17-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBOGGQYMPHYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that exhibits significant potential for various biological applications. Its structure incorporates multiple functional groups, including a fluorobenzyl moiety, a piperazine ring, and a quinoline derivative, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C23H20F2N4O3C_{23}H_{20}F_{2}N_{4}O_{3}, and it features the following key components:

  • Fluorobenzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Quinoline Derivative : Associated with significant pharmacological effects, particularly in cancer treatment.

Biological Activity Overview

Research indicates that compounds containing quinoline and piperazine structures often exhibit notable biological activities. The specific activities of this compound include:

  • Anticancer Activity :
    • Quinoline derivatives are known for their ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to cancer cell death.
    • Piperazine derivatives have shown potential in targeting cancer cells through various mechanisms, including apoptosis induction.
  • Antimicrobial Properties :
    • Compounds with piperazine structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties.
  • Neuroprotective Effects :
    • The furan component is associated with antioxidant activity, which can protect neuronal cells from oxidative stress and may have implications in neurodegenerative disease treatment.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.
  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

Compound NameStructureBiological Activity
4-AnilinoquinolineStructureAnticancer via topoisomerase inhibition
Piperazine DerivativesStructureAntimicrobial properties
Furan-containing CompoundsStructureAntioxidant and anticancer activities

Case Studies

  • Anticancer Efficacy : A study on quinoline derivatives demonstrated that modifications to the structure significantly enhanced their potency against various cancer cell lines. The incorporation of piperazine increased the selectivity towards cancerous cells while reducing cytotoxicity to normal cells.
  • Neuroprotective Properties : Research highlighted that furan-containing compounds exhibited neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While provides physicochemical data, biological studies (e.g., kinase inhibition, cytotoxicity) are absent. The quinoline-furan system in the target compound warrants comparison with imidazothiazole-based analogues for target affinity.
  • Synthetic Optimization : Lower yields for fluorinated derivatives (5m, 5n) suggest room for improving reaction conditions or catalysts.

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